molecular formula C12H14N4O2S B2661697 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide CAS No. 873389-79-8

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B2661697
CAS No.: 873389-79-8
M. Wt: 278.33
InChI Key: GWEZRFLENUUPEQ-UHFFFAOYSA-N
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Description

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methyl groups. This compound is part of a broader class of sulfonamides known for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties .

Scientific Research Applications

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for this compound was not found, sulfonamides, a class of compounds to which this compound belongs, inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase, an intermediate of tetrahydrofolic acid (THF) synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves the N-sulfonation of aryl or heteroarylamine. This process can be carried out in the presence of dry pyridine or a mixture of dry acetone and pyridine (v/v = 2:1) . The reaction conditions are carefully controlled to ensure the formation of the desired sulfonamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted pyrimidine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct pharmacological properties.

Properties

IUPAC Name

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-6-9(2)15-12(14-8)16-19(17,18)11-5-3-4-10(13)7-11/h3-7H,13H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEZRFLENUUPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873389-79-8
Record name 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
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